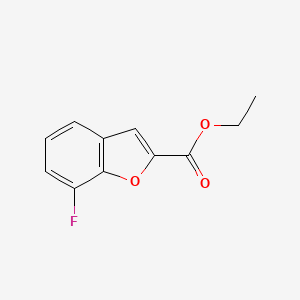

Ethyl 7-Fluorobenzofuran-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXIMIRYGWIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reaction Pathways Involving Ethyl 7 Fluorobenzofuran 2 Carboxylate

Mechanistic Elucidation of Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring in ethyl 7-fluorobenzofuran-2-carboxylate can be envisaged through several plausible mechanistic pathways. These routes typically involve the formation of a key carbon-oxygen bond to close the five-membered furan (B31954) ring onto the benzene (B151609) nucleus. The specific mechanism is often dependent on the chosen starting materials and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

A common and powerful strategy for the synthesis of fluorinated heterocycles involves a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation reaction. acs.orgwuxiapptec.comnih.govacs.org In the context of this compound, a plausible synthetic route would involve an intramolecular SNAr reaction. This pathway would likely commence with a precursor molecule containing a nucleophilic oxygen atom positioned to attack an activated carbon on the fluoro-substituted benzene ring.

The classical SNAr mechanism is a two-step process. The first, and typically rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, in this case, the fluorine atom, ortho or para to the site of nucleophilic attack is crucial for the stabilization of this intermediate. In the second step, the leaving group, in this instance, a different substituent on the ring, is expelled, and aromaticity is restored.

Alternatively, a concerted SNAr (CSNAr) mechanism has been proposed for certain systems, particularly with highly reactive nucleophiles or in the presence of specific catalysts. chemrxiv.org In a CSNAr pathway, the attack of the nucleophile and the departure of the leaving group occur in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. Computational studies on various SNAr reactions of fluoroarenes have provided evidence for both stepwise and concerted pathways, with the operative mechanism being influenced by the specific reactants and reaction conditions. acs.orgnih.gov

A hypothetical SNAr pathway to this compound is outlined below:

| Step | Description | Intermediate/Transition State |

| 1 | Deprotonation of a phenolic precursor to generate a potent oxygen nucleophile. | Phenoxide Intermediate |

| 2 | Intramolecular nucleophilic attack of the phenoxide on the carbon bearing a suitable leaving group (e.g., another halogen) to form a Meisenheimer complex. | Meisenheimer Complex |

| 3 | Expulsion of the leaving group and re-aromatization to yield the benzofuran ring. | Benzofuran Product |

Carbanion-Mediated Cyclization Processes and Intermediates

An alternative and equally viable mechanistic route involves the formation of a carbanion, which then undergoes an intramolecular cyclization. This approach is particularly relevant in base-mediated reactions. For instance, a t-BuOK-mediated carbanion-yne intramolecular cyclization is a known method for the synthesis of substituted benzofurans. organic-chemistry.org

In a hypothetical carbanion-mediated pathway to this compound, a suitable precursor would possess a carbon atom that can be deprotonated by a strong base to generate a carbanion. This carbanion would then act as the nucleophile, attacking an appropriate electrophilic center to forge the furan ring.

A plausible sequence of events in a carbanion-mediated cyclization is as follows:

| Step | Description | Key Intermediate |

| 1 | A strong base abstracts a proton from a carbon atom alpha to an activating group (e.g., an ester) in the precursor molecule. | Carbanion Intermediate |

| 2 | The generated carbanion undergoes an intramolecular nucleophilic attack on a suitable electrophilic carbon on the fluoro-substituted benzene ring. | Cyclized Intermediate |

| 3 | Subsequent protonation or elimination steps lead to the final, stable benzofuran product. | This compound |

The stability and reactivity of the carbanion intermediate are critical to the success of this pathway. The presence of electron-withdrawing groups on the molecule can influence the acidity of the proton to be removed and the nucleophilicity of the resulting carbanion.

Role of Proton Transfer and Tautomerism in Reaction Progression

Proton transfer is a fundamental process in many organic reactions, including the synthesis of benzofurans. In the context of the mechanistic pathways discussed, proton transfer steps are crucial for the generation of nucleophiles (e.g., deprotonation of a phenol (B47542) or a carbon acid) and for the final stabilization of the product.

Tautomerism, the interconversion of constitutional isomers, can also play a significant role. For instance, keto-enol tautomerism can be involved in the formation and reaction of intermediates. A cyclized intermediate may exist in equilibrium between a keto and an enol form, with the enol form being a precursor to the aromatic benzofuran ring.

Kinetic and Thermodynamic Studies of Key Reaction Steps

For instance, computational studies on the acid-catalyzed cyclization of acetals to form benzofurans have provided valuable energetic information. wuxiapptec.com In one such study, the activation energy for the cyclization step was calculated to be approximately 10 kcal/mol. wuxiapptec.com This value, while not specific to the formation of this compound, provides a reasonable estimate for the energy barrier of the intramolecular ring-closing step.

The thermodynamics of the reaction are generally expected to favor the formation of the stable, aromatic benzofuran ring. The conversion of a more flexible, acyclic precursor to a rigid, aromatic system is typically an exergonic process.

A hypothetical reaction coordinate diagram for a two-step SNAr mechanism is presented below, illustrating the relative energies of the reactants, intermediate, transition states, and product.

| Reaction Coordinate | Species | Relative Free Energy (Illustrative) |

| Reactants | Precursor Molecule + Base | 0 kcal/mol |

| Transition State 1 | Formation of Meisenheimer Complex | +15 to +25 kcal/mol |

| Intermediate | Meisenheimer Complex | +5 to +10 kcal/mol |

| Transition State 2 | Expulsion of Leaving Group | +10 to +20 kcal/mol |

| Products | This compound + Byproducts | < 0 kcal/mol |

It is important to note that these values are illustrative and the actual energetic profile would depend on the specific reactants, solvent, and temperature.

Influence of Fluorine Substitution on Reaction Selectivity and Pathway

The fluorine atom at the 7-position of the benzofuran ring is expected to exert a significant influence on the reaction pathways and selectivity due to its unique electronic properties. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the inductive effect (-I effect). However, it can also act as a weak electron-donating group through resonance (+R effect) due to its lone pairs of electrons.

In the context of an SNAr mechanism, the strong -I effect of fluorine is paramount. When positioned ortho or para to the site of nucleophilic attack, the fluorine atom can effectively stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-determining step. This activating effect of fluorine in SNAr reactions is well-documented. acs.orgnih.gov

The position of the fluorine atom at C-7 would strongly favor an intramolecular nucleophilic attack at a neighboring position, directing the regioselectivity of the cyclization. For example, in a precursor with a leaving group at C-6, the fluorine at C-7 would activate this position towards nucleophilic attack.

Furthermore, the presence of fluorine can influence the acidity of nearby protons. In a carbanion-mediated mechanism, the electron-withdrawing nature of the fluorine atom could increase the acidity of a proton on an adjacent carbon atom, facilitating the formation of the carbanion intermediate.

Computational studies on the effect of fluorine substitution in other aromatic systems have provided quantitative insights into its influence on reaction barriers and regioselectivity. These studies generally support the notion that fluorine's electron-withdrawing properties play a dominant role in facilitating nucleophilic aromatic substitution reactions.

Chemical Reactivity and Advanced Transformations of Ethyl 7 Fluorobenzofuran 2 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The ethyl carboxylate group at the 2-position of the benzofuran (B130515) ring is a key functional handle that can be readily transformed into other functionalities, providing access to a diverse range of derivatives.

The ester functionality of ethyl 7-fluorobenzofuran-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 7-fluorobenzofuran-2-carboxylic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis: This is the more common method for ester hydrolysis and typically proceeds via a nucleophilic acyl substitution mechanism (BAC2) epa.gov. The reaction is generally carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol to ensure solubility of the starting material. The reaction mixture is typically heated to drive the reaction to completion. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Table 1: General Conditions for Base-Catalyzed Hydrolysis of Ethyl Benzofuran-2-carboxylates

| Reagent | Solvent | Temperature | Reaction Time |

| Sodium Hydroxide | Ethanol/Water | Reflux | 2-4 hours |

| Potassium Hydroxide | Methanol/Water | Reflux | 2-4 hours |

| Lithium Hydroxide | THF/Water | Room Temp to 50 °C | 4-12 hours |

Acid-Catalyzed Hydrolysis: While less common for preparative purposes due to the reversible nature of the reaction, acid-catalyzed hydrolysis can also be employed. This reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large excess of water.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the alcohol reactant or to remove the ethanol that is formed during the reaction.

Acid-Catalyzed Transesterification: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used. The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the alcohol being used, is employed. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 2: Potential Transesterification Reactions of this compound

| Alcohol | Catalyst | Expected Product |

| Methanol | H₂SO₄ or NaOMe | Mthis compound |

| Isopropanol | H₂SO₄ or NaOⁱPr | Isopropyl 7-fluorobenzofuran-2-carboxylate |

| Benzyl alcohol | H₂SO₄ or NaOBn | Benzyl 7-fluorobenzofuran-2-carboxylate |

Aromatic Substitution Reactions on the Fluorobenzofuran Core

The benzofuran ring system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the presence of the electron-withdrawing ethyl carboxylate group and the fluorine atom significantly influences the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds wikipedia.org. In benzofurans, electrophilic attack preferentially occurs at the 2- and 3-positions of the furan (B31954) ring, with the 2-position being generally more reactive in the absence of directing groups stackexchange.compearson.com. However, in this compound, the 2-position is already substituted. Therefore, electrophilic attack is expected to occur on the benzene (B151609) ring or at the 3-position of the furan ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | Ethyl 7-fluoro-4-nitrobenzofuran-2-carboxylate and/or Ethyl 7-fluoro-6-nitrobenzofuran-2-carboxylate |

| Bromination | Br⁺ | Ethyl 4-bromo-7-fluorobenzofuran-2-carboxylate and/or Ethyl 6-bromo-7-fluorobenzofuran-2-carboxylate |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl 4-acyl-7-fluorobenzofuran-2-carboxylate and/or Ethyl 6-acyl-7-fluorobenzofuran-2-carboxylate semanticscholar.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups researchgate.net. In polyfluoroarenes, the fluorine atoms themselves can act as leaving groups in the presence of strong nucleophiles nih.govnih.gov. The fluorine atom at the 7-position of this compound could potentially undergo nucleophilic aromatic substitution, particularly if the ring is further activated by other electron-withdrawing substituents or under forcing reaction conditions. The electron-withdrawing ethyl carboxylate group at the 2-position may provide some activation for such a reaction.

For an SNAr reaction to occur, a strong nucleophile is typically required, and the reaction often proceeds via a Meisenheimer complex intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Potential Product |

| Methoxide | Sodium methoxide | Ethyl 7-methoxybenzofuran-2-carboxylate |

| Amine | Ammonia or primary/secondary amine | Ethyl 7-aminobenzofuran-2-carboxylate |

| Thiolate | Sodium thiophenoxide | Ethyl 7-(phenylthio)benzofuran-2-carboxylate |

Cross-Coupling Methodologies Involving the Fluorobenzofuran Nucleus

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, it can be activated under specific catalytic conditions. More commonly, the fluorobenzofuran nucleus can be further functionalized to introduce a more reactive handle for cross-coupling reactions, such as a bromine, iodine, or triflate group. For instance, electrophilic bromination could introduce a bromine atom at the 4 or 6 position, which could then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate libretexts.orgorganic-chemistry.orgscispace.com. If a bromo-derivative of this compound is prepared, it could be coupled with various boronic acids to introduce new aryl, heteroaryl, or vinyl groups.

Heck-Mizoroki Reaction: This reaction couples an organohalide or triflate with an alkene beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov. A halogenated derivative of this compound could be coupled with various alkenes to form substituted styrenes or other vinylated benzofurans.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide or triflate organic-chemistry.orglibretexts.orgnih.govwikipedia.orgresearchgate.net. This would allow for the introduction of an alkynyl group onto the benzofuran core.

Table 5: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative (X = Br, I)

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted benzofuran |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted benzofuran |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted benzofuran |

Carbon-Fluorine (C–F) Bond Activation and Cross-Coupling

The carbon-fluorine bond is the strongest single bond to carbon, and its selective activation is a significant challenge in synthetic chemistry. However, recent advancements have demonstrated that the C–F bond in fluoroaromatics can be a versatile handle for cross-coupling reactions, offering an alternative to traditional C-X (X = Cl, Br, I) bonds.

In the context of fluorinated benzofurans, transition-metal-free, acid-promoted C–F/C–H cross-coupling has been achieved. For instance, 2-fluorobenzofurans can react with arenes in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield 2-arylbenzofurans rsc.org. This transformation is believed to proceed through the protonation of the 2-fluorobenzofuran, which generates an α-fluorine-stabilized carbocation. This intermediate then undergoes a Friedel–Crafts-type reaction with an arene, followed by the elimination of hydrogen fluoride to afford the coupled product rsc.org.

Nickel-catalyzed cross-coupling reactions have also proven effective for the C–F bond activation of 2-fluorobenzofurans with arylboronic acids. nih.gov This method allows for the synthesis of a variety of 2-arylbenzofurans under mild conditions. The catalytic cycle is proposed to involve the formation of a nickelacyclopropane intermediate from the reaction of the 2-fluorobenzofuran with a zero-valent nickel species. This is followed by a β-fluorine elimination process to facilitate the cross-coupling nih.gov.

While these examples focus on 2-fluorobenzofurans, the principles can be extended to this compound. The fluorine at the C-7 position is an aromatic C–F bond, which is generally less reactive than a C–F bond at the C-2 position of the furan ring. Nevertheless, under appropriate catalytic conditions, it represents a potential site for late-stage functionalization.

Table 1: Examples of C-F Bond Activation in Fluorobenzofuran Analogs

| Fluorobenzofuran Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluorobenzofuran | Arenes | AlCl₃ | 2-Arylbenzofuran | rsc.org |

| 2-Fluorobenzofuran | Arylboronic acids | Ni(0) complex | 2-Arylbenzofuran | nih.gov |

Palladium and Other Transition Metal-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and benzofuran derivatives are excellent substrates for such transformations. Palladium-catalyzed reactions have been widely utilized for both the construction of the benzofuran ring system and for the selective functionalization of the pre-formed scaffold unicatt.it.

For benzofuran derivatives, palladium-catalyzed C-H activation and arylation at the C-3 position are well-established methods for introducing molecular complexity researchgate.net. While the ester group at the C-2 position of this compound directs reactivity, transformations at other sites are also feasible. For instance, palladium-catalyzed reactions involving the coupling of various partners at different positions of the benzofuran nucleus are common researchgate.netrsc.org.

The Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution, has been applied to benzofuran-2-ylmethyl acetates, allowing for the introduction of a range of nitrogen, sulfur, oxygen, and carbon nucleophiles at the position adjacent to the furan oxygen unicatt.itnih.gov. Although this specific substrate is different from this compound, it highlights the utility of palladium catalysis in functionalizing the furan portion of the benzofuran system.

Beyond palladium, other transition metals like copper and rhodium have been employed in the synthesis and functionalization of benzofurans. For example, copper-catalyzed C-H phosphonation of benzofurans at the C-2 or C-3 positions has been reported researchgate.net.

Table 2: Overview of Transition Metal-Catalyzed Reactions on Benzofuran Scaffolds

| Reaction Type | Catalyst System | Position of Functionalization | Nucleophile/Coupling Partner | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | C-3 | Aryl bromides | researchgate.net |

| Tsuji-Trost Type | [Pd(η³-C₃H₅)Cl]₂/XPhos | C-2 (methyl position) | N, S, O, C nucleophiles | unicatt.itnih.gov |

| C-H Phosphonation | Copper | C-2 or C-3 | Trialkyl phosphites | researchgate.net |

Derivatization at the Benzofuran C-3 Position

The C-3 position of the benzofuran ring is a common site for derivatization, often exhibiting different reactivity compared to the C-2 position. While the C-2 position is generally more reactive, targeted functionalization at C-3 allows for the synthesis of diverse derivatives researchgate.net.

A significant transformation for this compound is the introduction of an amino group at the C-3 position. This can be achieved through a transition-metal-free one-pot synthesis. For example, the reaction of a fluorinated phenol (B47542) precursor with malononitrile in the presence of a base like cesium carbonate can lead to the formation of Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate mdpi.com. The reaction proceeds via a carbanion attack on the nitrile group, followed by cyclization and tautomerization to yield the C-3 aminated product mdpi.com.

Palladium-catalyzed direct arylation is another powerful method for functionalizing the C-3 position. Using a suitable palladium catalyst and a range of aryl or heteroaryl bromides, a variety of aryl groups can be installed at the C-3 position of a benzofuran scaffold researchgate.net. This reaction provides a cost-effective and environmentally favorable route to 3-arylbenzofuran derivatives researchgate.net.

Table 3: Derivatization Reactions at the C-3 Position of Benzofuran Analogs

| Reagents | Conditions | Functional Group Introduced | Product Example | Reference |

|---|---|---|---|---|

| Malononitrile | Cs₂CO₃ | Amino (-NH₂) | Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate | mdpi.com |

| Aryl bromides | Pd(OAc)₂ or Pd(C₃H₅)Cl(dppb) | Aryl | 3-Aryl-2-ethylbenzofuran | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Ethyl 7 Fluorobenzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For Ethyl 7-Fluorobenzofuran-2-carboxylate, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques for its structural elucidation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the benzofuran (B130515) core. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shift of the methylene quartet is anticipated to be in the downfield region, typically around 4.4 ppm, due to the deshielding effect of the adjacent oxygen atom of the ester group. The methyl triplet would appear further upfield, around 1.4 ppm.

The aromatic region of the spectrum will be more complex due to the protons on the benzofuran ring system. The proton at the 3-position of the furan (B31954) ring is expected to appear as a singlet. The protons on the benzene (B151609) ring (at positions 4, 5, and 6) will show a more intricate splitting pattern due to both homo- and heteronuclear coupling with the adjacent fluorine atom at the 7-position. Based on analogous structures, the chemical shifts for these aromatic protons are predicted to be in the range of 7.1 to 7.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | ~4.45 | Quartet (q) | ~7.2 |

| -CH₃ (Ethyl) | ~1.44 | Triplet (t) | ~7.2 |

| Ar-H (Benzofuran) | ~7.17-7.34 | Multiplet (m) | N/A |

| H-3 (Furan) | ~7.50 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the benzofuran ring. The carbonyl carbon is the most deshielded, with a predicted chemical shift around 161 ppm. The methylene and methyl carbons of the ethyl group are expected at approximately 61 ppm and 14 ppm, respectively.

The carbons of the benzofuran ring will appear in the aromatic region of the spectrum, and their chemical shifts will be influenced by the fluorine substituent. The carbon directly bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in ¹³C NMR of fluorinated compounds. The other carbons of the benzene ring will also show smaller two- and three-bond couplings to the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| C=O (Ester) | ~161.4 | - |

| C-7 | ~148.4 | ~250 (¹J) |

| C-7a | ~141.4 | ~13 (²J) |

| C-2 | ~138.4 | - |

| C-3a | ~126.5 | - |

| C-5 | ~125.1 | ~3 (⁴J) |

| C-4 | ~122.8 | ~6 (³J) |

| C-6 | ~115.1 | ~4 (³J) |

| C-3 | ~114.5 | ~15 (²J) |

| -CH₂- (Ethyl) | ~60.6 | - |

| -CH₃ (Ethyl) | ~14.5 | - |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-6). This coupling information is valuable for confirming the position of the fluorine substituent on the benzofuran ring.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₉FO₃), the calculated exact mass of the molecular ion [M]⁺ is 208.0536. An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. For instance, in an electrospray ionization (ESI) experiment, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the elemental composition. The theoretical exact mass for [C₁₁H₁₀FO₃]⁺ is 209.0614.

Both ESI and EI are common ionization techniques used in mass spectrometry. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

In contrast, Electron Impact (EI) is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of an ethyl radical (-CH₂CH₃) followed by the loss of carbon monoxide (CO). The analysis of these fragment ions in the mass spectrum can help to piece together the structure of the molecule and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific vibrational frequencies corresponding to its key structural components: the benzofuran ring system, the ethyl ester group, and the carbon-fluorine bond.

While a specific spectrum for this compound is not widely published, a detailed analysis can be inferred from the known characteristic absorption regions of its constituent parts and data from similar compounds like ethyl benzofuran-2-carboxylate. researchgate.netvscht.czlibretexts.orgorgchemboulder.com

The most prominent absorption bands are expected in the following regions:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene portion of the benzofuran ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretching: The ethyl group's C-H bonds will exhibit strong absorptions in the 2980-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching: The ester functional group contains a carbonyl group, which gives rise to a very strong and sharp absorption band. For an α,β-unsaturated ester like this, where the carbonyl is conjugated with the benzofuran ring, the peak is expected between 1730-1715 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretching: The ester linkage features two distinct C-O single bonds. These give rise to two strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com

C-F Stretching: The carbon-fluorine bond at the 7-position of the benzofuran ring is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ region. The exact position can vary based on the molecular environment.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |

| Ester C=O | Stretch | 1730 - 1715 | Very Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

| C-F | Stretch | 1250 - 1020 | Strong |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture (Applicable for suitable derivatives/analogs)

For instance, the crystallographic study of a related compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate , reveals key structural features that can be considered analogous. nih.gov This derivative crystallizes in the monoclinic system with the space group P2₁/c. The benzofuran fused-ring system is nearly planar. In this analog, the carboxylate group is only slightly twisted out of the plane of the benzofuran ring, with a dihedral angle of 4.8°. nih.gov

In the solid state, the molecular packing of such derivatives is often stabilized by a combination of weak intermolecular forces. These can include C—H⋯O hydrogen bonds and, significantly, π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov In the case of Ethyl 5-bromo-1-benzofuran-2-carboxylate, the centroid–centroid distance between the benzene and furan rings of neighboring molecules is 3.662 Å, indicating a significant stacking arrangement. nih.gov

Similarly, the crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran shows that the benzofuran unit is essentially planar. nih.gov The packing in this molecule is dictated by C—H⋯O and C—H⋯F hydrogen bonds, as well as π–π interactions, which together create a three-dimensional network. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 7 Fluorobenzofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed for geometry optimization, conformational analysis, and the prediction of various molecular properties. However, a specific application of DFT calculations to Ethyl 7-Fluorobenzofuran-2-carboxylate is not documented in the available scientific literature.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound is not available. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule and to explore its different possible conformations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

There are no specific studies on the electronic structure of this compound. An analysis of its frontier molecular orbitals (HOMO and LUMO) and charge distribution would provide insights into its reactivity and electronic properties, but this has not been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While general methods for the theoretical prediction of NMR chemical shifts exist, there are no published studies that apply these methods to this compound to predict its specific spectroscopic parameters.

Reaction Mechanism Simulation and Transition State Modeling

Computational simulations are instrumental in understanding the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy profiles.

Energy Profiles and Activation Barriers

No data is available on the energy profiles or activation barriers for reactions involving this compound. These calculations would be crucial for understanding the kinetics and thermodynamics of its chemical transformations.

Solvent Effects and Implicit Solvation Models

The influence of solvents on the properties and reactivity of this compound has not been investigated using implicit solvation models or other computational approaches. These studies are important for predicting chemical behavior in different solvent environments.

Quantitative Structure-Property Relationship (QSPR) Studies in Fluorobenzofuran Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov In the context of fluorobenzofuran systems, QSPR studies are instrumental in predicting various molecular attributes without the need for extensive experimental synthesis and testing. These models are built by developing a relationship between calculated molecular descriptors and experimentally determined properties. nih.gov

Molecular descriptors, which are numerical representations of a molecule's structure, can be categorized into several types, including topological, geometrical, electronic, and constitutional indices. For fluorobenzofuran derivatives, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and molecular volume are often employed to build robust QSPR models. digitaloceanspaces.com The selection of appropriate descriptors is a critical step and is often achieved through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN). digitaloceanspaces.com

The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. researchgate.net Successful QSPR models can then be used to predict the properties of newly designed or untested fluorobenzofuran derivatives, thereby accelerating the discovery of compounds with desired characteristics. frontiersin.org

For instance, a hypothetical QSPR study on a series of fluorobenzofuran derivatives might aim to predict their biological activity, such as anticancer or antimicrobial efficacy. nih.gov The process would involve calculating a wide range of descriptors for a set of known active and inactive compounds. Statistical analysis would then identify the key descriptors that differentiate between the two groups, leading to a predictive model. Such models can provide valuable insights into the structural features crucial for the desired property. researchgate.net

Table 1: Hypothetical QSPR Model for Predicting Anticancer Activity of Fluorobenzofuran Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.25 | Lipophilicity |

| HOMO Energy | -1.5 | Electron-donating ability |

| LUMO Energy | 0.8 | Electron-accepting ability |

| Molecular Weight | 0.01 | Size of the molecule |

| Fluorine Position | 1.2 | Positional influence of the fluorine atom |

This table represents a simplified, hypothetical QSPR model. Actual models are typically more complex and involve a larger number of descriptors and more sophisticated statistical methods.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing detailed information about their conformational landscapes. nih.govuni-muenchen.de For this compound, MD simulations can reveal the accessible conformations of the molecule and the transitions between them, which are crucial for understanding its interactions with biological targets. nih.gov

The process of an MD simulation involves numerically solving Newton's equations of motion for a system of atoms and molecules. The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. elifesciences.org The simulation generates a trajectory that describes the positions and velocities of all atoms in the system as a function of time. Analysis of this trajectory provides insights into the molecule's flexibility, preferred conformations, and the energetic barriers between different conformational states. figshare.com

For a molecule like this compound, key conformational features to investigate would include the orientation of the ethyl carboxylate group relative to the benzofuran (B130515) ring and the puckering of the furan (B31954) ring. nih.govnih.gov The presence of the fluorine atom at the 7-position can influence the conformational preferences through steric and electronic effects. researchgate.net MD simulations can quantify these effects by calculating the probability of finding the molecule in different conformational states.

The choice of solvent is a critical parameter in MD simulations, as it can significantly impact the conformational landscape. nih.gov Simulations can be performed in various solvents to mimic different biological environments. The results of these simulations can be visualized through techniques such as Ramachandran plots for dihedral angles and root-mean-square deviation (RMSD) plots to assess conformational stability.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | O1-C2-C8-O2 | Orientation of the ester group relative to the furan ring |

| τ2 | C2-C8-O2-C9 | Torsion of the ethyl group |

| τ3 | C7-C7a-C3a-C3 | Puckering of the furan ring |

Atom numbering is based on the standard IUPAC nomenclature for benzofuran.

Theoretical Insights into Fluorine's Electronic Influence on Benzofuran Reactivity

The introduction of a fluorine atom into the benzofuran scaffold, as in this compound, can significantly alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.netresearchgate.net Theoretical computational studies, primarily using density functional theory (DFT), are invaluable for elucidating these electronic influences. nih.govresearchgate.net

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring of the benzofuran system exerts a strong electron-withdrawing inductive effect (-I). umons.ac.be This effect can lower the energy of the molecular orbitals, particularly those with significant electron density near the fluorine atom. nih.gov The stabilization of molecular orbitals can impact the molecule's susceptibility to both electrophilic and nucleophilic attack. researchgate.net

DFT calculations can provide a quantitative measure of these electronic effects through the analysis of various parameters:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The presence of the fluorine atom is expected to create a more positive electrostatic potential on the adjacent carbon atoms, making them more susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The electron-withdrawing nature of fluorine generally lowers the energies of both the HOMO and LUMO. umons.ac.be A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and the nature of chemical bonds. It can quantify the hyperconjugative and inductive effects of the fluorine substituent.

The position of the fluorine atom is a critical determinant of its electronic influence. nih.gov In the case of the 7-fluoro substitution, the inductive effect will be most pronounced on the benzene ring, but it can also be transmitted through the fused ring system to influence the reactivity of the furan ring. Theoretical studies can compare the electronic properties of different fluorinated benzofuran isomers to understand the regiochemical effects of fluorine substitution. nih.gov

Table 3: Calculated Electronic Properties of Benzofuran and 7-Fluorobenzofuran (Hypothetical DFT Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzofuran | -6.25 | -0.85 | 5.40 | 0.8 |

| 7-Fluorobenzofuran | -6.40 | -1.05 | 5.35 | 1.9 |

This table presents hypothetical data to illustrate the expected trends. Actual values would be obtained from specific DFT calculations.

Advanced Research Applications of Ethyl 7 Fluorobenzofuran 2 Carboxylate

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the benzofuran (B130515) ring system, coupled with the modifying effects of the fluorine and ester groups, positions Ethyl 7-Fluorobenzofuran-2-carboxylate as a pivotal intermediate in the synthesis of elaborate organic molecules. Chemists leverage its structure to construct larger, more complex molecular architectures.

The benzofuran nucleus of this compound serves as a foundational scaffold for the construction of fused heterocyclic systems. These systems are integral to the development of functional materials, particularly in organic electronics. For instance, benzofuran cores are used to synthesize multi-ring structures like benzo niscair.res.inmdpi.comthieno[3,2-b]benzofuran (BTBF) derivatives. acs.orgmdpi.com These fused systems exhibit high charge carrier mobility and strong luminescence, making them promising semiconductors for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgmdpi.com

The general synthetic strategy involves creating the benzofuran core first and then performing subsequent reactions to build additional fused rings. The presence of the ester group at the 2-position of this compound provides a convenient handle for elaboration, such as conversion to a carboxylic acid, amide, or other functional groups that can participate in cyclization reactions to form adjacent rings. mdpi.com

Furthermore, the benzofuran-2-carboxylate structure can be modified to introduce functionalities that enable cycloaddition reactions. A common approach involves converting the ethyl ester to a propargyl ester. This alkyne-functionalized intermediate, prop-2-yn-1-yl benzofuran-2-carboxylate, can then undergo a "click reaction" with various azides to form a new, attached 1,2,3-triazole ring, demonstrating its utility in creating more complex heterocyclic structures. niscair.res.in

Table 1: Examples of Fused/Linked Heterocyclic Systems Derived from Benzofuran Scaffolds

| Base Scaffold | Reaction Type | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Benzofuran | Thienannulation | Benzo niscair.res.inmdpi.comthieno[3,2-b]benzofuran | Organic Electronics acs.orgmdpi.com |

| Benzofuran-2-carboxylate | Propargylation & Click Chemistry | Benzofuran-2-carboxylate-1,2,3-triazole | Medicinal Chemistry niscair.res.in |

This compound is an excellent starting material for generating libraries of structurally diverse benzofuran analogs. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other derivatives. mdpi.com A particularly powerful method for diversification is the direct functionalization of the benzofuran core.

Researchers have developed methods for the palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold. mdpi.com This allows for the introduction of various aryl and heteroaryl substituents, creating a diverse set of C3-arylated benzofuran products. By combining this C-H functionalization with subsequent modifications of the carboxylate group, a highly modular and efficient route to complex benzofuran derivatives is achieved. This strategy is highly attractive for generating collections of novel compounds for small molecule screening campaigns in drug discovery. mdpi.com The fluorine atom at the 7-position remains a key feature throughout these transformations, potentially enhancing the biological activity or modifying the physicochemical properties of the final analogs. nih.gov

Integration into Novel Organic Materials

The inherent properties of the fluorinated benzofuran core—such as rigidity, planarity, and specific electronic characteristics—make it a desirable component in the design of novel organic materials with tailored functionalities.

The development of advanced liquid crystal displays (LCDs) relies on materials with specific properties, such as high dielectric anisotropy (Δε) and a broad nematic temperature range. Fluorinated organic molecules play a crucial role in achieving these properties. researchgate.net Research has shown that incorporating fluorinated benzofuran cores into liquid crystal compounds is a promising strategy. researchgate.net

Specifically, multi-fluorinated liquid crystal compounds featuring a benzofuran core have been synthesized and studied. The introduction of fluorine atoms onto the benzene (B151609) portion of the benzofuran ring significantly influences the material's properties. For example, 5,6-difluorobenzofuran has been used as a core to create liquid crystals with a large dielectric anisotropy and a broad nematic range. researchgate.net Density functional theory (DFT) calculations have confirmed that fluorinated benzofuran-based compounds can have much larger polarization and dipole moments compared to common fluorinated benzene compounds, leading to a significant increase in dielectric anisotropy and birefringence. researchgate.net

While research has not explicitly detailed the use of this compound, its structure is highly relevant. The 7-fluoro substitution would contribute to the perpendicular dipole moment, a key factor for creating materials with negative dielectric anisotropy, which are essential for technologies like in-plane switching (IPS) and vertical alignment (VA) LCDs. researchgate.netnih.gov

Table 2: Properties of Fluorinated Benzofuran-Based Liquid Crystals

| Core Structure | Key Property | Advantage in LC Displays |

|---|---|---|

| 5,6-Difluorobenzofuran | Large Dielectric Anisotropy (Δε ≈ 11-17) | Lower threshold voltage, reduced power consumption researchgate.net |

| Multi-fluorinated Benzofuran | Broad Nematic Temperature Range | Wider operating temperature for devices researchgate.net |

The benzofuran moiety is explored as a building block for organic semiconductors used in optoelectronic applications. Its electron-rich nature and rigid, planar structure facilitate intermolecular π–π stacking, which is crucial for efficient charge transport. mdpi.com When fused with other heterocyclic rings like benzothiophene, the resulting materials (e.g., BTBF derivatives) demonstrate excellent performance in devices like OLEDs and OFETs. acs.orgmdpi.com

Furthermore, benzofuran itself can be polymerized to form polybenzofuran. This polymer is noted for its high glass-transition temperature (Tg) and high transparency, making it a candidate for applications as a transparent thermoplastic. acs.org The ability to control the polymerization process, including achieving controlled molecular weights and optical activity, opens pathways to designing specialized polymers with unique optical properties. acs.org The incorporation of a fluorine atom, as in this compound, into such polymer backbones could further tune the material's electronic properties, solubility, and stability, making it a target for advanced functional polymers.

Contribution to Agrochemical Research as a Synthetic Scaffold

In the field of agrochemical research, there is a continuous need for novel molecular scaffolds to develop new herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles. Heterocyclic compounds are foundational to agrochemical design, with over 70% of commercial agrochemicals containing at least one heterocyclic ring. nih.gov

Simultaneously, organofluorine chemistry has had a profound impact on the industry. The introduction of fluorine atoms into a molecule can dramatically alter its biological activity by affecting factors such as metabolic stability, binding affinity to target enzymes, and membrane permeability. numberanalytics.com Strikingly, more than half of the new agrochemicals registered in recent years are organofluorine compounds. nih.gov

This compound combines both of these critical features: a proven heterocyclic scaffold (benzofuran) and a strategically placed fluorine atom. Benzofuran derivatives themselves are known to possess pesticidal and herbicidal properties. researchgate.net The combination of the benzofuran core with a fluorine substituent makes this compound and its derivatives highly promising candidates for discovery and optimization in agrochemical research programs. It serves as a valuable starting point for synthesizing novel active ingredients where the fluorine atom enhances potency and the benzofuran core provides the necessary structural framework for biological activity.

Radiosynthesis of Fluorine-18 Labeled Analogs for Radiochemistry Research

The field of radiochemistry continually seeks novel molecular probes for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its optimal half-life (109.7 minutes), low positron energy, and well-established production and labeling chemistries. uchicago.edu The core structure of this compound presents an interesting scaffold for the development of ¹⁸F-labeled analogs for potential applications in neurological and oncological research. While direct radiosynthesis of [¹⁸F]this compound has not been extensively reported, established methods for the ¹⁸F-labeling of benzofuran derivatives provide a strong basis for its potential synthesis and application. nih.govnih.govacs.org

The primary strategy for introducing ¹⁸F into a molecule like this compound would involve a late-stage nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored in radiochemistry as it allows for the incorporation of the short-lived ¹⁸F isotope as one of the final steps in the synthesis, maximizing the radiochemical yield and specific activity of the final product. nih.gov

A plausible synthetic route would begin with the synthesis of a suitable precursor molecule. One such precursor could be an ethyl benzofuran-2-carboxylate derivative with a leaving group, such as a nitro group or a trimethylammonium salt, at the 7-position. nih.gov The electron-withdrawing nature of the ester group at the 2-position would activate the aromatic ring, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion.

The radiosynthesis would proceed by reacting the precursor with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst, such as a potassium-Kryptofix 222 complex (K/[K2.2.2]⁺¹⁸F⁻), in an anhydrous aprotic solvent like acetonitrile (B52724) or dimethylformamide. nih.gov The reaction mixture would be heated to an elevated temperature (typically 80-150 °C) for a short duration (5-20 minutes) to effect the nucleophilic substitution.

Following the labeling reaction, the crude product would be purified using high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]labeled benzofuran from unreacted precursor and other radioactive and non-radioactive impurities. The identity and purity of the final radiotracer would be confirmed by analytical HPLC and other quality control measures.

Table 1: Proposed Radiosynthesis Parameters for [¹⁸F]this compound Analog

| Parameter | Proposed Condition |

| Precursor | Ethyl 7-nitrobenzofuran-2-carboxylate |

| Radionuclide | [¹⁸F]Fluoride |

| Labeling Method | Nucleophilic Aromatic Substitution (SₙAr) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Catalyst | K₂CO₃/Kryptofix 2.2.2 |

| Reaction Temperature | 120-150 °C |

| Reaction Time | 10-20 minutes |

| Purification | Semi-preparative HPLC |

The research applications of an ¹⁸F-labeled analog of this compound would be contingent on its biological target. Given that various benzofuran derivatives have been investigated as imaging agents for β-amyloid plaques in Alzheimer's disease, a potential application for this novel tracer could be in the field of neuroimaging. nih.govacs.org Further research would be required to evaluate its binding affinity and specificity for amyloid plaques or other neurological targets.

Table 2: Key Research Findings from Analogous ¹⁸F-Labeled Benzofuran Derivatives for PET Imaging

| Radiotracer | Target | Key Findings | Reference |

| [¹⁸F]17 (a fluorinated benzofuran derivative) | β-Amyloid Plaques | Displayed high affinity for Aβ(1-42) aggregates and high initial brain uptake (5.66% ID/g at 10 min). | nih.gov |

| [¹⁸F]9 (a nonimidazole 2-aminoethylbenzofuran) | Histamine H3 Receptor | Showed moderately high brain uptake with a high proportion of H3 receptor-specific signal. | nih.gov |

| [¹⁸F]FPYBF-2 & [¹⁸F]FPHBF-2 | β-Amyloid Plaques | Exhibited high affinity for Aβ(1-42) aggregates and rapid washout from the brain in normal mice. | acs.org |

Future Directions and Emerging Research Avenues for Ethyl 7 Fluorobenzofuran 2 Carboxylate

Development of Sustainable and Green Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that are often not environmentally benign. elsevier.es Future research will increasingly focus on developing sustainable and green synthetic routes to Ethyl 7-Fluorobenzofuran-2-carboxylate and related compounds. This involves the use of eco-friendly solvents, catalysts, and energy-efficient processes.

Key areas of development include:

Catalyst Innovation : While palladium and copper catalysts have been effective in benzofuran synthesis, future work will aim at developing more sustainable alternatives. nih.govacs.org This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems. organic-chemistry.org The development of heterogeneous and recyclable catalysts is also a priority to simplify product purification and reduce waste. nih.gov

Eco-Friendly Solvents : A significant shift away from volatile and toxic organic solvents is expected. Research into the use of deep eutectic solvents (DES), water, or bio-derived solvents like 2-MeTHF for benzofuran synthesis is gaining traction. nih.govacs.org

One-Pot Reactions : Designing multi-component, one-pot reactions where reactants are sequentially combined without isolating intermediates can significantly improve efficiency and reduce waste. nih.govacs.org Strategies involving the in situ generation of reactants, for instance using calcium carbide as an acetylene (B1199291) source, represent a promising green approach. acs.org

Electrochemical Synthesis : Electrochemical methods offer a catalyst-free and simple approach to synthesizing benzofuran derivatives in aqueous solutions, aligning perfectly with the principles of green chemistry. jbiochemtech.com

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Utilizing solvents like choline (B1196258) chloride-ethylene glycol as a reaction medium. | Environmentally benign, potentially enhancing reaction rates and selectivity. | nih.gov |

| Palladium-Copper Co-catalysis | Employing a dual catalytic system for reactions like Sonogashira coupling followed by intramolecular cyclization. | High efficiency and yields for constructing the benzofuran core. | nih.govacs.org |

| Electrochemical Methods | Synthesis performed in an aqueous solution at carbon electrodes without catalysts or toxic solvents. | High purity, good yields, and minimal environmental impact. | jbiochemtech.com |

| Catalyst-Free Cascade Reactions | Utilizing reagents like K2CO3 in DMF to facilitate cascade reactions, for example, between nitroepoxides and salicylaldehydes. | Avoids the use of expensive and potentially toxic metal catalysts. | acs.org |

Exploration of Unconventional Reactivity and Catalytic Transformations

The fluorine atom at the 7-position of this compound is expected to modulate the reactivity of the benzofuran ring system in unique ways. Future research will focus on exploring this unconventional reactivity and developing novel catalytic transformations.

Promising research avenues include:

C-H Functionalization : Directed C-H activation is a powerful tool for introducing substituents onto aromatic rings. mdpi.com Future studies will likely explore the direct functionalization of the C-H bonds on both the benzene (B151609) and furan (B31954) rings of the molecule, guided by the electronic influence of the fluorine atom and the ester group. nih.gov

Domino and Cascade Reactions : Designing novel domino reactions that exploit the unique reactivity of the fluorinated scaffold can lead to the rapid assembly of complex molecular architectures from simple precursors. nih.gov

Photochemical and Electrophilic Cyclizations : Investigating photochemical cycloadditions on the C-2/C-3 double bond or developing new electrophilic cyclization strategies could provide access to novel fluorinated heterocyclic systems. researchgate.net

Interrupted Pummerer Reactions : The use of unconventional reaction sequences, such as the interrupted Pummerer reaction followed by sigmatropic rearrangement, could be adapted for fluorinated phenols to construct the benzofuran core, offering a transition-metal-free alternative. nih.gov

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure, dynamics, and reaction mechanisms involving this compound requires the application of sophisticated analytical techniques.

Future research will benefit from:

Advanced NMR Spectroscopy : While standard NMR is routine, advanced techniques, particularly ¹⁹F NMR, will be crucial. researchgate.net ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for studying intermolecular interactions and conformational changes influenced by the fluorine atom. researchgate.net

In Situ Spectroscopy : Techniques like in situ IR and Raman spectroscopy can provide real-time monitoring of reactions. nih.gov This allows for the detection of transient intermediates and the elucidation of complex reaction mechanisms, such as the formation of ortho-quinone methides during certain benzofuran syntheses. nih.govresearchgate.net

Single-Molecule Spectroscopy : This technique offers the ultimate level of detail by allowing the study of individual molecules, providing insights into their behavior and interactions without population averaging. mdpi.com

Combined Experimental and Computational Spectroscopy : The synergy between experimental spectroscopic data (FT-IR, FT-Raman, UV) and quantum chemical calculations (DFT) provides a powerful approach for detailed structural and vibrational analysis, enabling precise assignment of spectral features. nih.gov

Deeper Computational Insights into Fluorine's Stereo- and Regio-Electronic Effects

Computational chemistry is an indispensable tool for understanding and predicting the behavior of fluorinated molecules. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds—give rise to significant stereoelectronic effects that influence molecular conformation and reactivity. researchgate.netnih.gov

Future computational studies will likely focus on:

Conformational Analysis : Fluorine substitution can dramatically alter conformational preferences. wikipedia.org Computational modeling will be essential to predict the preferred geometry of this compound and how this conformation influences its interactions with biological targets or other molecules in material science applications.

Reaction Mechanism Elucidation : Quantum chemical calculations can map out the energy profiles of reaction pathways, identify transition states, and explain the regio- and stereo-selectivity observed in synthetic transformations. This is particularly important for understanding how the 7-fluoro substituent directs reactivity. emerginginvestigators.org

Noncovalent Interaction (NCI) Analysis : The fluorine atom can participate in various noncovalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. nih.gov NCI analysis can visualize and quantify these weak interactions, which are crucial for understanding crystal packing, ligand-receptor binding, and the properties of materials. nih.govrsc.org

Predicting Spectroscopic Properties : High-level calculations can accurately predict spectroscopic data (e.g., NMR chemical shifts), aiding in the structural confirmation of newly synthesized derivatives and providing a deeper understanding of their electronic structure. researchgate.net

| Stereoelectronic Effect | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Inductive Effect | Withdrawal of electron density by the highly electronegative fluorine atom through sigma bonds. | Modifies the acidity of nearby protons and the nucleophilicity/electrophilicity of the aromatic rings. | nih.gov |

| Gauche Effect | A preference for a gauche conformation in systems like F-C-C-X, driven by hyperconjugative interactions (σC–H → σC–F). | Could influence the orientation of substituents if the furan ring is hydrogenated. | researchgate.netwikipedia.org |

| Hyperconjugation | Interaction of electrons in a sigma bond (e.g., C-H) with an adjacent empty or partially filled non-bonding p-orbital or antibonding σ or π* orbital. | Stabilizes certain conformations and influences bond lengths and angles within the molecule. | wikipedia.org |

Expanding the Material Science Horizon for Benzofuran-2-carboxylates

Benzofuran derivatives are recognized for their utility in medicinal chemistry, but their potential in material science is an emerging and exciting field. mdpi.comrsc.org The introduction of fluorine can significantly enhance properties relevant to organic electronics. nih.gov

Future research in this area will explore:

Organic Semiconductors : Fluorination is a known strategy to lower both the HOMO and LUMO energy levels of conjugated materials, which can facilitate electron injection and improve stability against oxidation. rsc.org This makes fluorinated benzofurans attractive candidates for n-type or ambipolar organic field-effect transistors (OFETs). researchgate.net

Organic Photovoltaics (OPVs) : The tailored electronic properties and potential for ordered molecular packing make fluorinated benzofuran-2-carboxylates interesting building blocks for new donor or acceptor materials in OPV devices. researchgate.net

Emissive Materials : The rigid benzofuran scaffold, when appropriately functionalized, could form the core of novel fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs). Fluorine substitution can be used to tune emission wavelengths and improve device efficiency. rsc.org

Polymers and Advanced Materials : The benzofuran-2-carboxylate moiety can be incorporated into polymer backbones to create new materials with unique thermal, mechanical, and electronic properties. researchgate.net

The exploration of these research avenues will undoubtedly unlock the full potential of this compound, paving the way for novel applications in catalysis, medicine, and materials science.

常见问题

Basic: What synthetic routes are commonly employed for Ethyl 7-Fluorobenzofuran-2-carboxylate?

The synthesis typically involves fluorination of a benzofuran precursor followed by esterification. For example:

Precursor Preparation : Start with a substituted benzofuran scaffold (e.g., 7-hydroxybenzofuran-2-carboxylic acid). Fluorination can be achieved using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions .

Esterification : React the fluorinated intermediate with ethyl bromide or ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Basic: How is the compound purified post-synthesis?

Common methods include:

- Recrystallization : Optimize solvent polarity (e.g., ethanol or dichloromethane/hexane mixtures) to achieve high-purity crystals .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) to separate impurities .

- HPLC : For analytical-grade purity, reverse-phase HPLC with acetonitrile/water is recommended .

Basic: What spectroscopic techniques validate the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at ~7 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 223.06 for C₁₁H₉FO₃) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretch) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Assay Validation : Confirm assay conditions (e.g., cell line viability, solvent controls). For instance, DMSO concentrations >0.1% may artifactually inhibit activity .

- Purity Verification : Use HPLC or LC-MS to rule out impurities as confounding factors .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to ensure activity is concentration-dependent and reproducible .

Advanced: Which computational methods predict the electronic structure of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets like 6-311+G(d,p) improve accuracy for fluorine-containing systems .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to study conformational stability .

Advanced: How to design structure-activity relationship (SAR) studies for fluorinated benzofuran derivatives?

- Substituent Variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing groups (NO₂), or alkyl chains at the 7-position. Compare their bioactivity (e.g., antimicrobial IC₅₀) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (σ, π) with activity .

Advanced: What crystallographic methods determine the compound’s solid-state structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX software for structure solution and refinement. Key parameters:

Advanced: How to address solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。